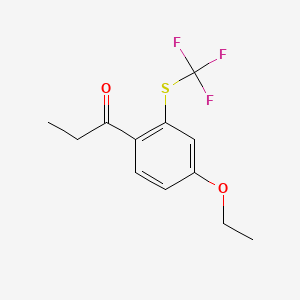
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one is a ketone derivative with a phenyl ring substituted at the 4-position with an ethoxy group (-OCH₂CH₃) and at the 2-position with a trifluoromethylthio group (-SCF₃). The ethoxy group contributes to electron-donating effects, while the trifluoromethylthio group is a strong electron-withdrawing substituent, creating a unique electronic profile that influences reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H13F3O2S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[4-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-10(16)9-6-5-8(17-4-2)7-11(9)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
OGTLVGORCSGRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCC)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-ethoxy-2-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions may vary, but common methods include the use of strong bases or acids as catalysts. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Ethoxy/Trifluoromethylthio Substituents
The closest analogue identified is 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1803725-65-6), which differs only in the substituent at the 4-position (ethyl vs. ethoxy). Key differences include:
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) |
|---|---|---|---|
| 1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one | C₁₂H₁₃F₃O₂S | 290.29 | -OCH₂CH₃ (4), -SCF₃ (2) |
| 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one | C₁₂H₁₃F₃OS | 262.29 | -CH₂CH₃ (3), -SCF₃ (2) |
Halogenated and Trifluoromethyl-Substituted Propan-1-ones
Compounds like 1-(4-(trifluoromethyl)phenyl)propan-1-one and halogenated derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) are common in synthetic workflows:
- 1-(4-(Trifluoromethyl)phenyl)propan-1-one : Used in coupling reactions to yield C-O fused products (67–73% yields), demonstrating reactivity at the α-carbon to the ketone group .
- 1-(4-Chlorophenyl)propan-1-one : Participates in cobalt-catalyzed isomerization reactions, highlighting its utility in alkene functionalization .
Key Differences :
- The trifluoromethylthio group (-SCF₃) in the target compound may confer greater metabolic stability compared to -CF₃ or halogens due to sulfur’s resistance to oxidative degradation.
- Electron-withdrawing groups (-Cl, -CF₃) generally reduce electron density at the ketone carbonyl, affecting nucleophilic attack rates .
Biological Activity
1-(4-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1806433-66-8, is an organic compound that has attracted attention for its potential biological activities. The compound features a unique molecular structure characterized by an ethoxy group and a trifluoromethylthio substituent, which may enhance its chemical reactivity and biological interactions. This article will explore the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on available research findings.
The molecular formula of this compound is C12H13F3O2S, with a molecular weight of 278.29 g/mol. The presence of the trifluoromethylthio group is significant as it can influence the compound's lipophilicity and the ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13F3O2S |
| Molecular Weight | 278.29 g/mol |
| CAS Number | 1806433-66-8 |
| Functional Groups | Ethoxy, Trifluoromethylthio |
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits enzyme inhibition properties. The trifluoromethylthio group may enhance binding affinity to specific enzymes, leading to modulation of their activity. This characteristic suggests potential therapeutic applications in diseases where enzyme dysregulation is a factor.
Protein Interactions
The compound's structural features allow it to interact with various proteins, potentially affecting signaling pathways and cellular responses. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Example Study: Antimicrobial Activity
A study evaluating the antimicrobial activity of structurally related compounds found that those with trifluoromethyl groups exhibited significant inhibition against various bacterial strains. This suggests that this compound could potentially possess similar antimicrobial properties.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, we can compare it with other related compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one | Different position of ethoxy and trifluoromethylthio groups | Distinct electronic properties due to different substituent positions |
| 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one | Position of the ketone group varies | Potentially different reactivity profiles |
| 1-(3-Ethoxy-4-methylphenyl)propan-1-one | Lacks trifluoromethylthio group | Different biological activity due to absence of electron-withdrawing group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


